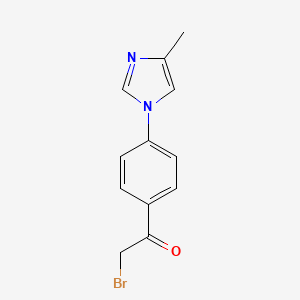

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone

描述

Chemical Structure: 2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (CAS: 810662-38-5) consists of a bromoethanone group attached to a para-substituted phenyl ring bearing a 4-methylimidazole moiety. Its molecular formula is C₁₂H₁₁BrN₂O, with a molar mass of 279.13 g/mol .

属性

IUPAC Name |

2-bromo-1-[4-(4-methylimidazol-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c1-9-7-15(8-14-9)11-4-2-10(3-5-11)12(16)6-13/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQQZQZAQABIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648615 | |

| Record name | 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810662-38-5 | |

| Record name | 2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution Reactions

Nucleophilic substitution is a common method for introducing bromine into organic compounds. For this compound, the synthesis can start with an appropriate phenyl derivative that contains a leaving group, which can be replaced by a bromide ion.

$$

\text{Ar-X} + \text{Br}^- \rightarrow \text{Ar-Br} + \text{X}^-

$$

Where Ar represents the aromatic ring and X is the leaving group.

Halogenation of Aromatic Compounds

Halogenation can be performed using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent (e.g., dichloromethane). This method is particularly useful for introducing bromine at specific positions on the aromatic ring.

$$

\text{C}6\text{H}5\text{C}(=O)\text{R} + \text{Br}2 \rightarrow \text{C}6\text{H}_4(\text{Br})\text{C}(=O)\text{R}

$$

Synthesis of Imidazole Derivatives

The imidazole moiety can be synthesized through reactions involving α-bromo-ketones and formamide, leading to the formation of substituted imidazoles.

$$

\text{α-Bromo-ketone} + \text{Formamide} \rightarrow \text{Imidazole derivative}

$$

This method has been documented in literature as an effective way to prepare various imidazole derivatives, which can then be further functionalized to yield the target compound.

Data Table of Preparation Methods

Research Findings

Research has shown that compounds similar to this compound exhibit significant biological activity, including antimicrobial and antifungal properties. The presence of the imidazole ring enhances these activities, making it a target for pharmaceutical development.

化学反应分析

Types of Reactions

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazoles, ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and the reagents used .

科学研究应用

2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

作用机制

The mechanism of action of 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The imidazole ring can also interact with metal ions and other biomolecules, further contributing to its biological effects .

相似化合物的比较

Physicochemical Properties :

- Density : 1.44 g/cm³

- Boiling Point : 417.9±30.0 °C (predicted)

- pKa : 5.47±0.61 (indicating moderate acidity) .

Comparison with Structurally Similar Compounds

2-Bromo-1-(4-Imidazol-1-ylphenyl)Ethanone (CAS: 110668-69-4)

2-Bromo-1-(1H-Benzo[d]Imidazol-2-yl)Ethanone

- Structure : Replaces the phenyl-imidazole group with a benzoimidazole core.

- Applications : Serves as a precursor for anticancer agents (e.g., coumarin-based CDK4 inhibitors) .

- Key Differences :

- The benzoimidazole moiety enhances aromaticity and planar structure, improving π-π stacking in biological targets.

- Higher molecular weight (C₉H₆BrN₂O) may affect solubility and bioavailability.

2-Bromo-1-(4-(Trifluoromethyl)Phenyl)Ethanone

3′-Bromo-4′-(1-Imidazolyl)Acetophenone (CAS: 1141669-55-7)

Table 1: Comparative Analysis of Key Compounds

生物活性

2-Bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone (CAS Number: 810662-38-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C12H11BrN2O, with a molecular weight of 279.133 g/mol. Key physical properties include:

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 417.9 ± 30.0 °C at 760 mmHg

- Flash Point : 206.6 ± 24.6 °C

Synthesis

The synthesis of this compound typically involves the bromination of phenolic precursors followed by the introduction of the imidazole moiety. The synthetic routes may vary, but they generally aim to enhance yield and purity while minimizing by-products.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound is particularly effective against S. aureus and E. coli, showing a complete bactericidal effect within a short time frame .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.039 |

| Fusarium oxysporum | 0.056 |

The observed antifungal effects are attributed to the imidazole ring, which is known for its ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Bromine Substitution : The presence of bromine enhances lipophilicity, improving membrane penetration.

- Imidazole Ring : This moiety is crucial for binding to biological targets and enhancing antimicrobial activity.

Studies have shown that variations in substituents on the phenyl ring can lead to significant changes in potency, indicating that careful structural modifications could yield even more effective derivatives .

Case Studies

One notable study evaluated the efficacy of this compound in vivo using animal models infected with S. aureus and E. coli. The results indicated that treatment with the compound significantly reduced bacterial load compared to controls, demonstrating its potential as a therapeutic agent in treating bacterial infections .

常见问题

Basic: What are the common synthetic routes for 2-bromo-1-(4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone?

Methodological Answer:

The compound is typically synthesized via alkylation or bromination reactions. For example, bromination of 1-(4-(4-methylimidazol-1-yl)phenyl)ethanone using bromine or brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in ethanol or THF). Key steps include:

- Alkylation : Reacting 4-(4-methylimidazol-1-yl)acetophenone with bromoethane derivatives in the presence of a base (e.g., NaHCO₃).

- Purification : Recrystallization from ethyl acetate or ethanol to isolate the product. Yield optimization requires precise stoichiometry and reaction time (3–5 hours at 130°C in DMF) .

Advanced: How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure. Key steps include:

- Data Collection : Using a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL software refines the structure using least-squares minimization. Parameters like R-factor (target < 0.05) and wR(F²) (target < 0.10) ensure accuracy.

- Validation : Hydrogen atoms are positioned geometrically or located via Fourier difference maps. For example, monoclinic space group P2₁/n with unit cell dimensions a = 9.1854 Å, b = 16.7389 Å, and β = 98.283° .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H NMR : Peaks at δ 7.99–8.01 ppm (aromatic protons) and δ 4.75 ppm (CH₂ group) confirm substitution patterns.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1]⁺) validate molecular weight.

- Elemental Analysis : Matches calculated C, H, N, and S percentages (e.g., C: 46.96%, N: 14.93%) .

Advanced: How can one address low yields in the synthesis of bromo-ethanone derivatives?

Methodological Answer:

Low yields often arise from side reactions or incomplete bromination. Mitigation strategies include:

- Optimized Reaction Conditions : Extending reaction time (e.g., 5–7 hours) or increasing temperature (130°C in DMF).

- Catalyst Use : Sodium metabisulfite adducts improve bromobenzaldehyde reactivity.

- Purification : Flash column chromatography (hexane:ethyl acetate, 4:1) or multi-step recrystallization enhances purity .

Advanced: What role does the imidazole moiety play in the biological activity of this compound?

Methodological Answer:

The imidazole ring enhances binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-π interactions. For example:

- Antifungal Activity : The 4-methylimidazole group disrupts fungal ergosterol biosynthesis.

- Anti-inflammatory Applications : Structural analogs inhibit sphingosine 1-phosphate lyase (S1PL), reducing lymphocyte migration in autoimmune disorders. Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .

Basic: What are the key steps in purifying this compound after synthesis?

Methodological Answer:

- Solvent Extraction : Partition between ethyl acetate and water to remove polar impurities.

- Recrystallization : Use ethanol or ethyl acetate for slow evaporation, yielding high-purity crystals.

- Chromatography : Silica gel columns with hexane:ethyl acetate (2:1 to 4:1) gradients separate non-polar byproducts .

Advanced: How to analyze and resolve contradictions in crystallographic data?

Methodological Answer:

Contradictions (e.g., anomalous R-factors) are resolved by:

- Twinning Analysis : SHELXL’s TWIN command detects and refines twinned crystals.

- Data Scaling : SADABS corrects absorption effects (Tmin/Tmax = 0.452/0.494).

- Validation Tools : PLATON checks for missed symmetry or disorder .

Advanced: What computational methods support the structural analysis of this compound?

Methodological Answer:

- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to biological targets (e.g., antifungal proteins).

- Density Functional Theory (DFT) : Gaussian 09 calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Dynamics (MD) : GROMACS simulates stability in aqueous solutions .

Advanced: How to design analogs to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate reactivity.

- Biological Testing : Evaluate analogs in vitro (e.g., MIC assays for antimicrobial activity).

- Pharmacokinetic Profiling : Assess logP and solubility via HPLC to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。